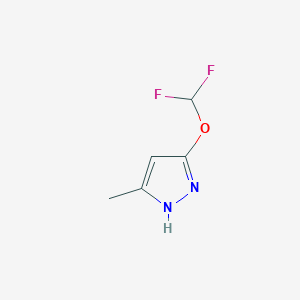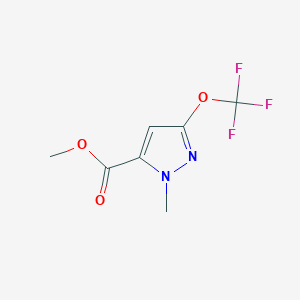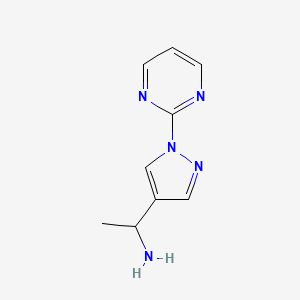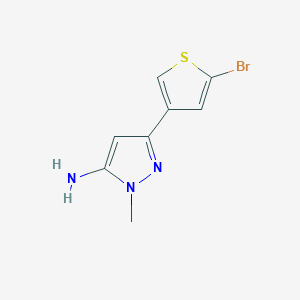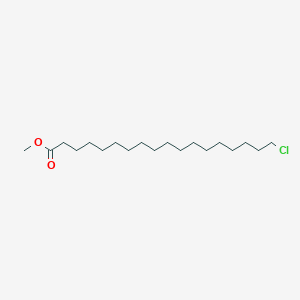
18-Chlorooctadecanoic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 18-chlorooctadecanoate can be synthesized through the chlorination of methyl stearate. The process involves the following steps:
Chlorination: Methyl stearate is reacted with chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, at elevated temperatures. This introduces a chlorine atom at the 18th carbon position.
Purification: The reaction mixture is then purified using techniques such as distillation or recrystallization to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of methyl 18-chlorooctadecanoate follows similar steps but on a larger scale. Continuous flow reactors and advanced purification systems are employed to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 18-chlorooctadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can be reduced to form methyl octadecanoate by removing the chlorine atom.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Methyl 18-hydroxyoctadecanoate.
Reduction: Methyl octadecanoate.
Oxidation: 18-chlorooctadecanoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 18-chlorooctadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chlorinated fatty acids and esters.
Biology: Studied for its effects on cell membranes and lipid metabolism.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of methyl 18-chlorooctadecanoate involves its interaction with lipid membranes and enzymes. The chlorine atom can influence the compound’s hydrophobicity and reactivity, affecting its incorporation into lipid bilayers and its interaction with proteins. This can lead to changes in membrane fluidity and enzyme activity, impacting various biological processes.
Vergleich Mit ähnlichen Verbindungen
Methyl stearate: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
Methyl 9-chlorooctadecanoate: Chlorine atom is positioned at the 9th carbon, leading to different chemical and biological properties.
Methyl 18-bromooctadecanoate: Bromine atom instead of chlorine, resulting in different reactivity and applications.
Uniqueness: Methyl 18-chlorooctadecanoate is unique due to the specific positioning of the chlorine atom at the 18th carbon, which imparts distinct chemical reactivity and biological effects compared to other chlorinated or brominated fatty acid esters.
Eigenschaften
Molekularformel |
C19H37ClO2 |
|---|---|
Molekulargewicht |
332.9 g/mol |
IUPAC-Name |
methyl 18-chlorooctadecanoate |
InChI |
InChI=1S/C19H37ClO2/c1-22-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h2-18H2,1H3 |
InChI-Schlüssel |
UWGXRNICYMZHOX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


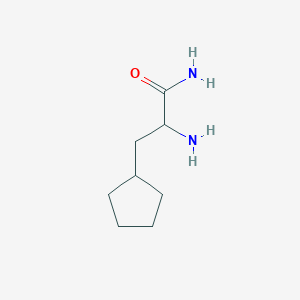
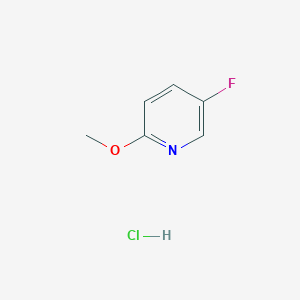

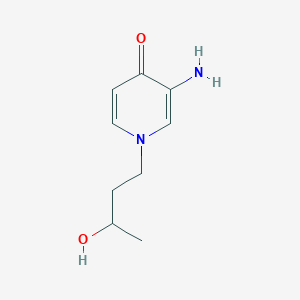
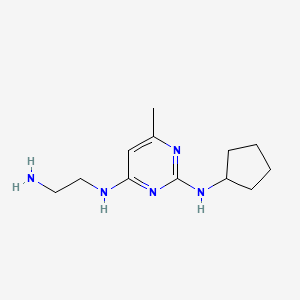
![3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15278402.png)

